二脱甲西布曲明-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . It is a known human metabolite of Desmethylsibutramine .

Molecular Structure Analysis

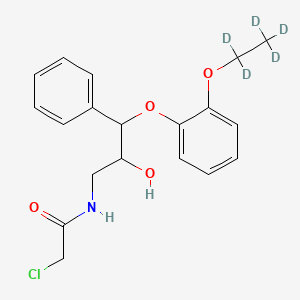

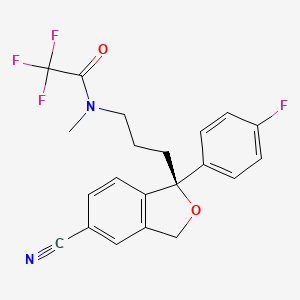

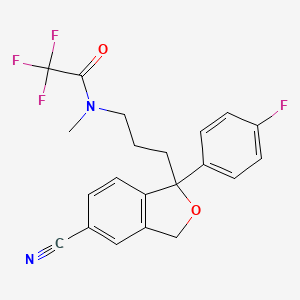

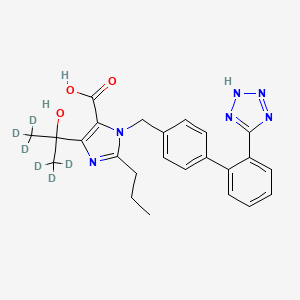

The molecular structure of Didesmethyl Sibutramine-d6 is represented by the formula C15H22ClN .科学研究应用

Neurology Research

“Didesmethyl Sibutramine-d6” is used in neurology research . It is part of the research tools used in studying various neurological conditions. This includes areas such as Alzheimer’s, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Addiction, Pain and Inflammation .

Stable Isotope Labeling

“Didesmethyl Sibutramine-d6” is a stable isotope-labelled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this case, “Didesmethyl Sibutramine-d6” can be used to track or determine the fate of a molecule in a complex system .

Neurotransmission Studies

“Didesmethyl Sibutramine-d6” is used in neurotransmission studies . It is particularly relevant in the study of 5-HT receptors,

作用机制

Target of Action

Didesmethyl Sibutramine-d6, an active metabolite of the anorectic drug sibutramine , primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological functions such as mood, appetite, and energy balance .

Mode of Action

Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . By inhibiting the reuptake of these neurotransmitters, Didesmethyl Sibutramine-d6 promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Biochemical Pathways

The therapeutic effects of Didesmethyl Sibutramine-d6 are achieved through its known mode of action as a serotonin (5-HT) and noradrenaline reuptake inhibitor (SNRI) . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure, which combine to promote and maintain weight loss .

Pharmacokinetics

Following sibutramine administration in humans, Didesmethyl Sibutramine-d6 (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of Didesmethyl Sibutramine-d6’s action primarily involve the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it increases the availability of these neurotransmitters, thereby enhancing their signaling . This leads to a decrease in appetite and food intake, promoting weight loss .

Action Environment

Additionally, genetic factors such as CYP2B6 genotypes can affect the metabolism and efficacy of Didesmethyl Sibutramine-d6 .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Didesmethyl Sibutramine-d6 involves the reduction of the carbonyl group in the starting material Sibutramine-d6 to form Didesmethyl Sibutramine-d6.", "Starting Materials": [ "Sibutramine-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Sibutramine-d6 is dissolved in methanol", "Sodium borohydride is slowly added to the solution at a low temperature to reduce the carbonyl group to a hydroxyl group", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine group", "The resulting precipitate is filtered and washed with water", "The product is then dissolved in sodium hydroxide solution to form Didesmethyl Sibutramine-d6-d6" ] } | |

CAS 编号 |

1189727-93-2 |

分子式 |

C15H22ClN |

分子量 |

257.835 |

IUPAC 名称 |

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |

InChI |

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |

InChI 键 |

WQSACWZKKZPCHN-QYDDHRNTSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |

同义词 |

1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)